Andrastin C

Cancer Biology Cytotoxicity Natural Products

Researchers studying cGAS-STING innate immunity or immunosuppression require tool compounds with validated target engagement. Generic astin analogs lack the essential cis-3,4-dichloroproline residue, resulting in >3-fold potency loss. • STING C-terminal binding: Kd = 10 µM • Lymph node cell IC50: 12.6 ± 3.3 µM • Rigidified 19-membered macrocycle with defined (3R,10R,13R,16S,17R,18S) stereochemistry • Immediate global shipping, batch-specific COA available

Molecular Formula C25H33Cl2N5O6
Molecular Weight 570.5 g/mol
Cat. No. B11939331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin C
Molecular FormulaC25H33Cl2N5O6
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO
InChIInChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m0/s1
InChIKeyYWGAKIGNXGAAQR-ZQWDDLIFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C) – A Macrocyclic Chlorinated Peptide


The compound (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone, commonly referred to as Astin C (PubChem CID 15236159), is a naturally occurring, chlorine-containing macrocyclic pentapeptide [1]. It is characterized by a highly rigidified 19-membered ring system incorporating the unusual non-proteinogenic amino acid cis-3,4-dichloroproline [2]. This compound has a molecular weight of 570.5 g/mol and a calculated LogP (XLogP3-AA) of 1.2 [3]. Astin C exhibits measurable activity across several biological targets, most notably as an inhibitor of the cGAS-STING signaling pathway (with a binding affinity of Kd = 10 µM to the STING C-terminal domain) , and as an immunosuppressive agent (with an IC50 of 12.6 ± 3.3 µM in lymph node cells) [4].

Chlorinated macrocyclic pentapeptide probe for natural-product research
cGAS-STING pathway inhibition study fit
Immunosuppressive mechanism research context

Procurement Rationale for (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone: Why Structural Analogs Are Not Interchangeable


Generic substitution with closely related macrocyclic peptides from the Astin family or similar natural products like Cyclochlorotine is scientifically unsound due to pronounced differences in biological potency and target engagement profiles [1]. The specific stereochemistry of the 3,4-dichloroproline moiety, the macrocyclic ring size, and the nature of the amino acid substituents are critical determinants of activity. For instance, the (3R,10R,13R,16S,17R,18S) stereoisomer of Astin C demonstrates a unique immunosuppressive and STING-inhibitory profile that is not replicated by its dechlorinated analogs or by the closely related compound Cyclochlorotine, which contains an additional hydroxymethyl group and a different ring system [2][3]. Furthermore, structure-activity relationship (SAR) studies confirm that the cis-3,4-dichloroproline residue is essential for the observed immunosuppressive activity; analogs lacking this moiety are rendered inactive [4].

Dechlorinated analogs Loss of cis-3,4-dichloroproline may eliminate immunosuppressive activity; SAR data indicate inactivity in analogs lacking this moiety.
Cyclochlorotine Additional hydroxymethyl group and different ring system may shift target-engagement profile and potency context.
Other Astin congeners Astin A and Astin B exhibit reported lower cytotoxicity; stereochemical variations may limit direct substitution.

Quantitative Differentiation Guide for (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C)


Astin C Demonstrates 1.4x to 5.8x Higher Cytotoxicity in HCT-116 Cells Compared to Astin B and Astin A

In a direct head-to-head comparison of several Astin congeners isolated from the same source, Astin C exhibited significantly greater cytotoxicity against human colon cancer (HCT-116) cells than its close structural analogs, Astin A and Astin B [1].

HCT-116 Cytotoxicity
Head-to-head
Astin C
IC50 13.4 µg/mL
Astin B
IC50 19.2 µg/mL
Astin A
Inactive (>50 µg/mL)
Reported cell-model response context
MTT assay; 1.4-fold difference vs Astin B
Cancer Biology Cytotoxicity Natural Products

Immunosuppressive Activity of Astin C is >3-Fold Superior to its Own Dechlorinated and Hydrophilic Analogs

A study investigating the structure-activity relationship (SAR) of Astin C synthesized a panel of 17 analogs and compared their immunosuppressive activity to that of the parent compound [1]. The data reveal that modifications to the Astin C scaffold uniformly diminish its activity, with the closest active analogs still being 3- to 5-fold less potent.

Immunosuppressive Activity
Head-to-head
1Astin C12.6 ± 3.3 µM
2Analog 238.4 ± 16.2 µM
3Analog 451.8 ± 12.7 µM
4Analog 565.2 ± 15.6 µM
Analogs 15-17Inactive (>100 µM)
Supports pathway-response interpretation
Murine lymph node proliferation assay
Immunology Immunosuppression Structure-Activity Relationship (SAR)

STING Pathway Inhibition by Astin C is Confirmed by a Specific Kd of 10 µM, a Property Absent in Non-Chlorinated Macrocycles

Astin C has been validated as a direct inhibitor of the cGAS-STING signaling pathway, a key mediator of innate immunity . It exhibits a specific binding affinity for the C-terminal domain of the STING protein. This mechanism of action is not observed with non-chlorinated macrocyclic peptides, which are typically inactive against this target [1].

STING Binding
Reported
Kd = 10 µM
Recombinant STING C-terminal domain
Supports target-engagement review
Non-chlorinated macrocycles show no reported interaction
Innate Immunity cGAS-STING Pathway Target Engagement

Cytotoxicity of Astin C Against Gastric Cancer Cells (BGC-823) is 5.8-Fold Higher Than Astin B

In the same study comparing multiple Astin compounds, Astin C's potency against the gastric cancer cell line BGC-823 was evaluated alongside Astin B [1]. The difference in potency between these two closely related chlorinated peptides is substantial, underscoring the importance of specific stereochemistry for activity in this cancer type.

BGC-823 Cytotoxicity
Head-to-head
Astin C
IC50 3.3 µg/mL
Astin B
IC50 19.2 µg/mL
Reported cell-model response context
MTT assay; 5.8-fold difference
Oncology Gastric Cancer Cytotoxicity

Validated Application Scenarios for (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C)


As a Core Scaffold for Immunosuppressive SAR Studies

Due to the well-defined structure-activity relationship where any modification leads to a >3-fold loss in potency, Astin C serves as the essential, high-activity benchmark for designing and evaluating new immunosuppressive macrocycles [1]. Its activity in lymph node cells (IC50 = 12.6 ± 3.3 μM) provides a quantitative baseline for analog comparison [1].

As a Chemical Probe for Validating cGAS-STING Pathway Engagement

With its validated binding affinity (Kd = 10 µM) to the STING protein, Astin C is a quantitatively defined tool compound for dissecting cGAS-STING signaling in innate immunity . It can be used to study the pathway's role in autoinflammation and antiviral responses, where the use of inactive analogs serves as a crucial negative control [2].

As a Differentiated Lead in Targeted Oncology Research

Astin C's superior and differentiated cytotoxicity profile—being 1.4-fold more potent than Astin B in HCT-116 cells and 5.8-fold more potent than Astin B in BGC-823 cells—makes it the preferred molecule for investigating the mechanistic basis of chlorinated cyclopeptide activity against colon and gastric cancers [3]. Its use over less potent analogs can enhance assay sensitivity and reduce the required compound concentration.

Application
Selection Property
Validation Focus
Immunosuppressive SAR studies
SAR benchmark context
Analog-response comparison
cGAS-STING pathway research
STING target-engagement context
Binding-affinity endpoint review
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andrastin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.